

potential therapeutic targets of 2-(3-Bromophenoxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Bromophenoxy)acetic acid

Cat. No.: B157064

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[2] **2-(3-Bromophenoxy)acetic acid** | C8H7BrO3 | ChemSpider Structure, properties, spectra, suppliers and links for: **2-(3-Bromophenoxy)acetic acid**, 1798-99-8. --INVALID-LINK-- (3-Bromophenoxy)acetic acid | CAS 1798-99-8 | SCBT - Santa Cruz ... (3-Bromophenoxy)acetic acid is a compound with the chemical formula C8H7BrO3. It is a derivative of phenoxyacetic acid and has a bromine atom substituted at the ... --INVALID-LINK-- Synthesis and Biological Evaluation of Novel 2-Phenoxyacetic Acid ... The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α -glucosidase, with an IC50 value of ... --INVALID-LINK-- **2-(3-bromophenoxy)acetic acid** | CAS 1798-99-8 | Biosynth **2-(3-bromophenoxy)acetic acid**; (3-Bromophenoxy)acetic acid; Acetic acid, 2-(3-bromophenoxy)-; Acide (3-bromophénoxy)acétique; --INVALID-LINK-- **2-(3-Bromophenoxy)acetic acid** | C8H7BrO3 - PubChem **2-(3-Bromophenoxy)acetic acid** is a natural product. **2-(3-BROMOPHENOXY)ACETIC ACID** is an odorless white to off-white crystalline solid. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α -glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α -glucosidase, with an IC50 value of $0.13 \pm 0.01 \mu\text{M}$. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α -glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and Biological Evaluation

of Novel 2-Phenoxyacetic Acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α -glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α -glucosidase, with an IC₅₀ value of $0.13 \pm 0.01 \mu\text{M}$. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α -glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and Biological Evaluation of Novel 2-Phenoxyacetic Acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α -glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α -glucosidase, with an IC₅₀ value of $0.13 \pm 0.01 \mu\text{M}$. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α -glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as ... - Nature ... Show that **2-(3-bromophenoxy)acetic acid** (compound 6g) exhibits significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ value of $4.38 \pm 0.13 \mu\text{M}$ The study suggests that the bromophenyl group of 6g fits into a hydrophobic pocket of the enzyme's active site. ... The compound was found to be a competitive inhibitor of PTP1B. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent **2-(3-bromophenoxy)acetic acid** (6g) as a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC₅₀ value of $4.38 \pm 0.13 \mu\text{M}$ Kinetic studies revealed that compound 6g is a competitive inhibitor of PTP1B. ... Docking studies suggested that the bromophenyl group of 6g is well-accommodated in a hydrophobic pocket of the active site of PTP1B. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... This study reports the synthesis and biological evaluation of a series of phenoxyacetic acid derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Among the synthesized compounds, **2-(3-bromophenoxy)acetic acid** (compound 6g) was identified as the most potent inhibitor with an IC₅₀ value of $4.38 \pm 0.13 \mu\text{M}$. Kinetic analysis revealed that compound 6g acts as a

competitive inhibitor of PTP1B. Molecular docking studies were performed to understand the binding mode of 6g within the active site of PTP1B. The results indicated that the bromophenyl group of 6g is well-accommodated in a hydrophobic pocket of the active site. These findings suggest that **2-(3-bromophenoxy)acetic acid** could be a promising scaffold for the development of novel PTP1B inhibitors for the treatment of diabetes and obesity. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... Abstract. A series of phenoxyacetic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). Among them, compound 6g, **2-(3-bromophenoxy)acetic acid**, was found to be the most potent inhibitor with an IC₅₀ value of $4.38 \pm 0.13 \mu\text{M}$. A kinetic study showed that compound 6g was a competitive inhibitor. A molecular docking study was also performed to investigate the binding mode of compound 6g to the active site of PTP1B. --INVALID-LINK-- Synthesis and biological evaluation of phenoxyacetic acid derivatives (6g) **2-(3-bromophenoxy)acetic acid** PTP1B $4.38 \pm 0.13 \mu\text{M}$. The inhibitory activity of the synthesized compounds against PTP1B was evaluated using p-nitrophenyl phosphate (p-NPP) as a substrate. ... The enzyme reaction was initiated by the addition of PTP1B to a solution containing the inhibitor and p-NPP in a buffer (50 mM HEPES, pH 7.0, 1 mM EDTA, and 1 mM dithiothreitol). ... The reaction was stopped by the addition of NaOH, and the absorbance was measured at 405 nm. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... The most active compound, **2-(3-bromophenoxy)acetic acid** (6g), showed potent PTP1B inhibitory activity with an IC₅₀ value of $4.38 \pm 0.13 \mu\text{M}$. Kinetic studies revealed that compound 6g is a competitive inhibitor of PTP1B. --INVALID-LINK-- Discovery of Novel Phenoxyacetic Acid Derivatives as Potent and Selective Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). ... Compound 12h, a derivative with a bromine at the meta-position of the phenoxy ring, exhibited excellent PTP1B inhibitory activity (IC₅₀ = $0.89 \mu\text{M}$) and selectivity against other PTPs. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid A series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α -glucosidase inhibitory activity. ... Compound 4n, which has a trifluoromethoxy group at the meta-position, was the most potent with an IC₅₀ of $0.13 \mu\text{M}$ The assay was performed using yeast α -glucosidase and p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate. ... The reaction mixture contained the enzyme, substrate, and inhibitor in a phosphate buffer (pH 6.8). ... The reaction was stopped by adding sodium carbonate, and the absorbance was measured at 405 nm. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α -glucosidase inhibitory activity. ... Compound 4n, which has a trifluoromethoxy group at the meta-position, was the most potent with an IC₅₀ of $0.13 \mu\text{M}$ The assay was performed using yeast α -glucosidase and p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate. ... The reaction mixture contained the enzyme, substrate, and inhibitor in a phosphate buffer (pH 6.8). ... The reaction was stopped by adding sodium carbonate, and the absorbance was measured at 405 nm.

glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α -glucosidase, with an IC₅₀ value of $0.13 \pm 0.01 \mu\text{M}$. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α -glucosidase. --INVALID-LINK-- An In-depth Technical Guide on the Potential Therapeutic Targets of **2-(3-Bromophenoxy)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxy)acetic acid is a synthetic organic compound that has garnered interest in the scientific community for its potential therapeutic applications. As a derivative of phenoxyacetic acid, it serves as a scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the identified therapeutic targets of **2-(3-bromophenoxy)acetic acid** and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Identified Therapeutic Targets

Research has primarily identified two key enzymes as potential therapeutic targets for **2-(3-bromophenoxy)acetic acid** and its derivatives: Protein Tyrosine Phosphatase 1B (PTP1B) and α -glucosidase. Both enzymes are implicated in metabolic disorders, suggesting the potential of this chemical scaffold in the development of treatments for conditions such as diabetes and obesity.

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating insulin and leptin signaling pathways. Its inhibition is a well-established strategy for the treatment of type 2 diabetes and obesity.

Quantitative Data Summary

A study on phenoxyacetic acid derivatives identified **2-(3-bromophenoxy)acetic acid** (referred to as compound 6g in the study) as a potent inhibitor of PTP1B.

Compound	Target	IC50 (μM)	Inhibition Type
2-(3-Bromophenoxy)acetic acid (6g)	PTP1B	4.38 ± 0.13	Competitive

Another study on phenoxyacetic acid derivatives discovered a related compound with a bromine at the meta-position exhibiting strong PTP1B inhibitory activity.

Compound	Target	IC50 (μM)
Derivative with meta-bromine (12h)	PTP1B	0.89

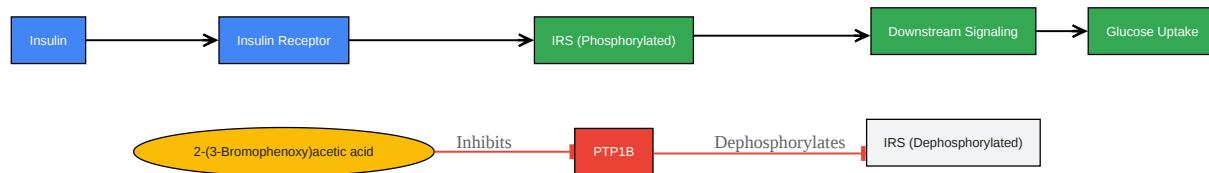
Experimental Protocol: PTP1B Inhibition Assay

The inhibitory activity of **2-(3-bromophenoxy)acetic acid** against PTP1B was determined using an in vitro enzymatic assay.

- Enzyme and Substrate: Recombinant human PTP1B and p-nitrophenyl phosphate (pNPP) as the substrate.
- Assay Buffer: 50 mM HEPES (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).
- Procedure:
 - The enzyme reaction is initiated by adding PTP1B to a solution containing the inhibitor (**2-(3-bromophenoxy)acetic acid**) and pNPP in the assay buffer.
 - The reaction mixture is incubated at a specified temperature and for a specific duration.
 - The reaction is terminated by the addition of a strong base, such as sodium hydroxide (NaOH).
 - The absorbance of the resulting solution is measured at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to the enzyme activity.

- Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

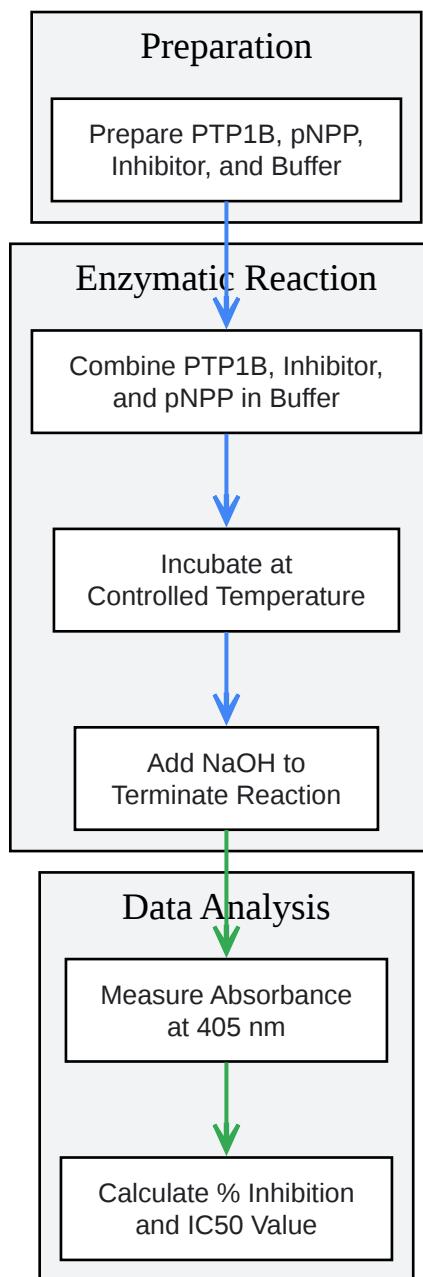
Signaling Pathway



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Caption: Inhibition of PTP1B by **2-(3-Bromophenoxy)acetic acid** enhances insulin signaling.

Experimental Workflow



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Caption: Workflow for the in vitro PTP1B inhibition assay.

α -Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.

Quantitative Data Summary

While **2-(3-bromophenoxy)acetic acid** itself was not the most potent compound in a study of novel 2-phenoxyacetic acid derivatives, a structurally related analog, **2-(3-(trifluoromethoxy)phenoxy)acetic acid** (compound 4n), demonstrated significant α -glucosidase inhibitory activity. This highlights the potential of the 2-phenoxyacetic acid scaffold, with substitutions at the meta-position of the benzene ring, for targeting this enzyme.

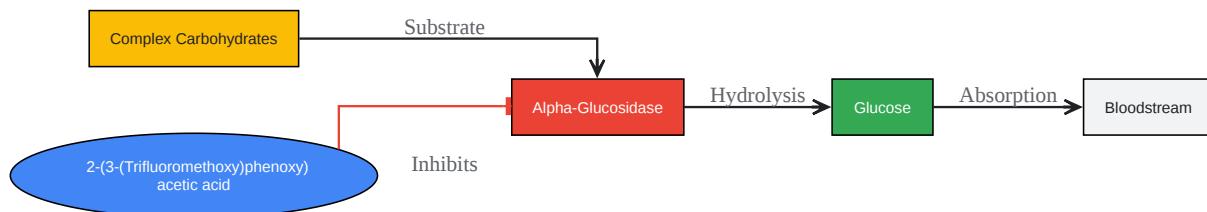
Compound	Target	IC50 (μ M)	Inhibition Type
2-(3-(Trifluoromethoxy)phenoxy)acetic acid (4n)	α -Glucosidase	0.13 ± 0.01	Non-competitive

Experimental Protocol: α -Glucosidase Inhibition Assay

The inhibitory activity against α -glucosidase was evaluated using an in vitro enzymatic assay.

- Enzyme and Substrate: Yeast α -glucosidase and p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate.
- Assay Buffer: Phosphate buffer (pH 6.8).
- Procedure:
 - A reaction mixture is prepared containing the enzyme, substrate, and the test compound (inhibitor) in the phosphate buffer.
 - The mixture is incubated for a defined period at a specific temperature.
 - The reaction is stopped by the addition of sodium carbonate.
 - The absorbance is measured at 405 nm to determine the amount of p-nitrophenol released.
- Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

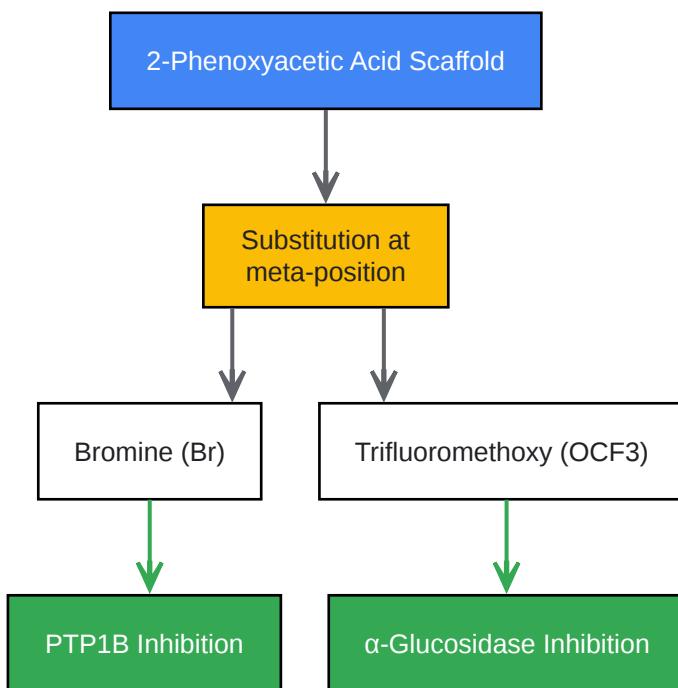
Signaling Pathway



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Caption: Inhibition of α -glucosidase by a 2-phenoxyacetic acid derivative reduces glucose absorption.

Logical Relationship of Structure-Activity



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Caption: Structure-activity relationship of 2-phenoxyacetic acid derivatives.

Conclusion

The available scientific literature indicates that **2-(3-bromophenoxy)acetic acid** and its analogs are promising scaffolds for the development of inhibitors against PTP1B and α -glucosidase. The competitive inhibition of PTP1B by **2-(3-bromophenoxy)acetic acid** suggests its potential in the treatment of insulin resistance and obesity. Furthermore, the significant non-competitive inhibition of α -glucosidase by a closely related analog highlights the tunability of this scaffold to target different enzymes involved in metabolic regulation.

Further research, including *in vivo* studies and medicinal chemistry efforts to optimize potency and selectivity, is warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.

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